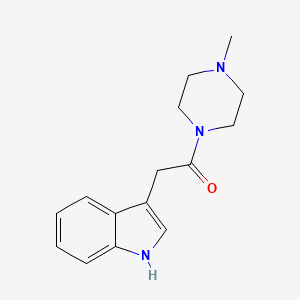
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one typically involves the reaction of a chiral amino alcohol with an appropriate acylating agent. One common method involves the use of ®-phenylglycinol as the starting material. The synthetic route can be summarized as follows:
Formation of the Oxazolidinone Ring: The chiral amino alcohol undergoes cyclization with an acylating agent such as acetic anhydride to form the oxazolidinone ring.
Acetylation: The resulting oxazolidinone is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Applications De Recherche Scientifique
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one has several applications in scientific research:
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a chiral catalyst in various organic transformations.
Pharmaceuticals: Potential use in the synthesis of chiral drugs and intermediates.
Material Science: Utilized in the development of chiral materials and polymers.
Mécanisme D'action
The mechanism of action of (4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through hydrogen bonding and steric interactions, leading to the formation of enantiomerically enriched products. The molecular targets include carbonyl compounds, which undergo nucleophilic addition or substitution reactions facilitated by the oxazolidinone ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-Dethiobiotin: Another chiral oxazolidinone derivative with similar stereochemistry.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A compound with a similar chiral center configuration.
Uniqueness
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one is unique due to its specific acetyl group and diphenyl substitution, which provide distinct steric and electronic properties. These features make it particularly effective as a chiral auxiliary and catalyst in asymmetric synthesis.
Propriétés
Formule moléculaire |
C17H15NO3 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
(4R,5S)-3-acetyl-4,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-15(13-8-4-2-5-9-13)16(21-17(18)20)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m1/s1 |
Clé InChI |
CGNGQKIWOMGEOV-CVEARBPZSA-N |
SMILES isomérique |
CC(=O)N1[C@@H]([C@@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
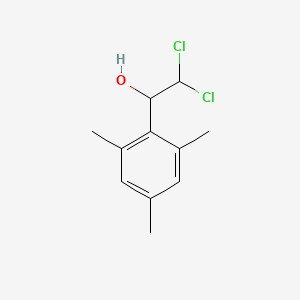

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
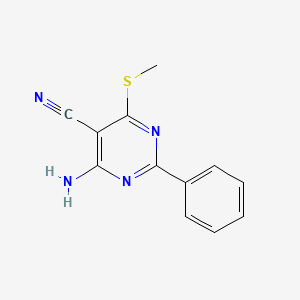
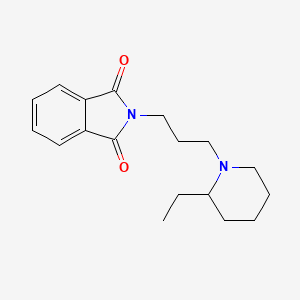
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
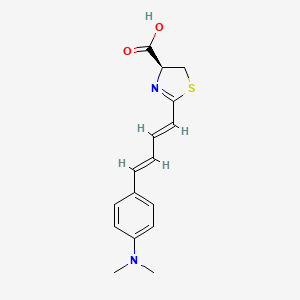
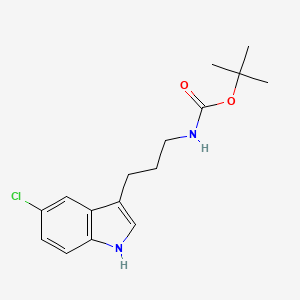
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)


